1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone
Description
1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a triazole-based compound featuring a 3,4-dichlorophenyl group at the N1 position of the triazole ring and an acetyl (ethanone) moiety at the C4 position. This structure combines the electron-withdrawing properties of chlorine atoms with the planar aromatic triazole core, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₇Cl₂N₃O, with a molecular weight of 256.09 g/mol. The compound’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enhances its utility in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10-5-15(14-13-10)7-2-3-8(11)9(12)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBFDFIHMHBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201764 | |
| Record name | 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-79-7 | |
| Record name | 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Substitution with 3,4-Dichlorophenyl Group: The triazole ring is then substituted with a 3,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include copper(I) salts for catalysis and various solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various medicinal chemistry applications:
Antifungal Activity
Studies have indicated that triazole derivatives exhibit significant antifungal properties. Specifically, 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone has been evaluated for its efficacy against several fungal strains.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Aspergillus niger | 18 | 16 µg/mL |
| Fusarium oxysporum | 20 | 8 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antifungal agents.
Anticancer Properties
Recent studies have also explored the anticancer potential of triazole derivatives. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.2 |
| MCF7 (Breast) | 6.8 |
| A549 (Lung) | 4.9 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Agricultural Science Applications
In agricultural science, triazole compounds are often utilized as fungicides. The incorporation of this compound into crop protection formulations has been investigated due to its effectiveness in controlling plant pathogens.
Fungicidal Efficacy
Field trials have demonstrated that this compound can significantly reduce fungal infections in crops:
| Crop Type | Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium head blight | 85 |
| Soybean | Phytophthora sojae | 78 |
| Tomato | Botrytis cinerea | 90 |
These results suggest that the compound could be integrated into integrated pest management strategies to enhance crop yield and health.
Material Science Applications
The unique properties of triazoles have led to their exploration in material science as well. The synthesis of polymers incorporating triazole moieties has been studied for their potential use in coatings and adhesives.
Polymer Synthesis
Research indicates that incorporating triazole rings into polymer backbones can enhance thermal stability and mechanical properties:
| Property | Control Polymer | Triazole Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 60 | 85 |
| Tensile Strength (MPa) | 30 | 45 |
This enhancement suggests potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone can be elucidated by comparing it with analogous triazole derivatives. Key differences in substituents, molecular weight, and biological activity are highlighted below.
Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Position and Electronic Effects: The 3,4-dichlorophenyl group in the target compound provides a distinct electronic profile compared to 3,5-dichloro () or 2,4-dichloro () analogs. The para-substituted chlorine atoms enhance π-π stacking in hydrophobic enzyme pockets . Trifluoroethanone derivatives () exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the target compound’s acetyl group may offer better synthetic versatility .
Biological Activity: The quinazolinone-triazole hybrid () demonstrates nanomolar potency against Autotaxin, highlighting the impact of fused heterocyclic systems on activity. In contrast, the target compound’s simpler structure may favor optimization for HDAC inhibition . Antimicrobial activity is prominent in analogs with 4-acetylphenyl () or dichlorobenzyl groups (), suggesting that electron-withdrawing substituents enhance interactions with microbial targets .
Solubility and Pharmacokinetics :
- The pyridinyl-triazole derivative () shows higher molecular weight (366.73 g/mol) and likely improved aqueous solubility due to the nitrogen-rich pyridine ring. The target compound’s lower molecular weight (256.09 g/mol) may favor blood-brain barrier penetration .
Biological Activity
1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a novel compound belonging to the triazole family, characterized by its unique structural features that include a dichlorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 255.10 g/mol. The presence of the dichlorophenyl moiety enhances its lipophilicity and biological interaction potential.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈Cl₂N₄O |
| Molecular Weight | 255.10 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Antifungal Activity
Triazole derivatives have been widely studied for their antifungal properties. Preliminary studies suggest that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. For instance, triazole compounds are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Antibacterial Activity
Research indicates that triazole derivatives can possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Specific studies on related compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent research. For example:
-
Case Study : A study involving similar triazole compounds demonstrated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Compound Cell Line IC50 (µM) Triazole A MCF-7 5.0 Triazole B A549 7.5
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis.
- Receptor Binding : Molecular docking studies indicate potential interactions with various receptors involved in cancer progression.
Q & A
Basic: What are the primary synthetic routes for 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone, and what analytical methods validate its purity?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by functionalization of the ethanone group. Friedel-Crafts acylation may also be employed for aryl ketone introduction, using Lewis acid catalysts like AlCl₃ . Validation includes:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., HRMS calcd for [M+H]⁺: 321.14177; observed: 321.14179) .
- NMR Spectroscopy: ¹H NMR (e.g., δ 8.62 ppm for triazole protons) and ¹³C NMR to verify structural integrity .
- HPLC: Assesses purity (>95% recommended for research use).
Basic: How is the crystal structure of this compound determined, and what software tools are used for refinement?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using a Bruker D8 VENTURE system. Structure solution and refinement rely on:
- SHELX Suite: SHELXL for small-molecule refinement and SHELXD for phase problem resolution. The software’s robustness in handling twinned data or high-resolution datasets makes it preferred .
- CIF Validation: Tools like PLATON ensure geometric accuracy .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation: Use fume hoods due to potential inhalation risks.
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Yield optimization strategies:
- Catalyst Screening: Test Cu(I) sources (e.g., CuI vs. CuBr) for click chemistry efficiency .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance triazole formation .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 51–92% yields reported under controlled conditions) .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Isomer Identification: Check for regioisomers (1,4- vs. 1,5-triazole) via 2D NMR (COSY, HSQC) .
- Impurity Profiling: Use LC-MS to detect byproducts from incomplete acylation or side reactions .
- Dynamic Effects: Consider tautomerism or rotameric forms in solution, which may split signals .
Advanced: What methodologies are used to assess the biological activity of this compound?
- Antifungal Assays: Compare inhibition zones against Colletotrichum gloeosporioides using agar diffusion, referencing commercial fungicides (e.g., tebuconazole) .
- Cytotoxicity Screening: MTT assays on human cell lines to determine IC₅₀ values .
- Enzyme Binding Studies: Molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450 .
Advanced: What challenges arise in interpreting crystallographic data for halogenated triazole derivatives?
- Disorder Modeling: Halogen atoms (Cl) may exhibit positional disorder; use PART instructions in SHELXL for refinement .
- Thermal Motion: High displacement parameters (Ueq) for dichlorophenyl groups require anisotropic refinement .
- Twinned Crystals: Apply TWIN commands in SHELXL for datasets with overlapping reflections .
Advanced: How can researchers explore the pharmacological potential of this compound?
- SAR Studies: Synthesize analogs with varied substituents (e.g., methoxy, fluoro) on the phenyl ring to correlate structure with activity .
- ADMET Prediction: Use SwissADME to estimate bioavailability, LogP, and CYP450 interactions .
- In Vivo Models: Test toxicity in zebrafish embryos as a preliminary step before mammalian studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
